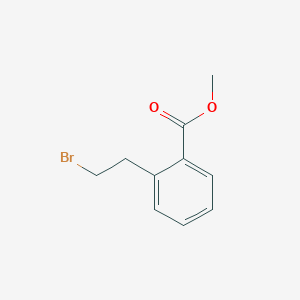

Methyl 2-(2-bromoethyl)benzoate

CAS No.: 25109-86-8

Cat. No.: VC3743414

Molecular Formula: C10H11BrO2

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25109-86-8 |

|---|---|

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.1 g/mol |

| IUPAC Name | methyl 2-(2-bromoethyl)benzoate |

| Standard InChI | InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 |

| Standard InChI Key | ODGOVUCLDAPMKP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1CCBr |

| Canonical SMILES | COC(=O)C1=CC=CC=C1CCBr |

Introduction

Chemical Structure and Properties

Methyl 2-(2-bromoethyl)benzoate features a benzoic acid methyl ester with a 2-bromoethyl substituent at the ortho position of the aromatic ring. This creates a molecule with multiple reactive sites, primarily the brominated carbon which can participate in nucleophilic substitution reactions.

Basic Identification

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | Approximately 243.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (ethanol, ether); limited water solubility |

| CAS Number | Not specifically identified in search results |

Structural Features

The key functional groups include:

-

A methyl ester group (-COOCH₃)

-

A 2-bromoethyl substituent (-CH₂CH₂Br)

-

An aromatic ring with ortho-substitution pattern

This particular arrangement creates unique reactivity patterns that differentiate it from similar compounds like methyl 2-bromomethylbenzoate, which has a shorter bromomethyl side chain rather than the bromoethyl group .

Synthesis Methods

The synthesis of methyl 2-(2-bromoethyl)benzoate involves a multi-step process that has been developed to enable industrial-scale production. The patent literature describes a synthetic pathway that utilizes readily available starting materials.

Patent-Described Synthesis

According to patent documentation, the synthesis of methyl 2-(2-bromoethyl)benzoate (also referred to as 2-(2-bromoethyl)benzoic acid methyl ester) follows a four-step process :

-

Starting with 2-formyl benzoic acid methylester as the raw material

-

Reaction with methyl triphenylphosphine hydroiodide in the presence of a strong base to obtain 2-methyl vinylbenzoate

-

Reaction of 2-methyl vinylbenzoate with borane dimethyl sulfide complex

-

Conversion of the resulting 2-(2-hydroxyethyl)benzoic acid methyl ester to 2-(2-bromoethyl)benzoic acid methyl ester using triphenylphosphine and carbon tetrabromide

Step 1: Formation of 2-vinyl benzoic acid methyl ester

Methyl triphenylphosphine hydroiodide (36.9 grams, 91.5 mmoles) is suspended in tetrahydrofuran (THF) (500 milliliters) at -50°C. n-Butyl lithium (57.2 milliliters, 91.5 mmoles) is added dropwise. After stirring for one hour at room temperature, the mixture is cooled to -70°C, and 2-formyl benzoic acid methylester (10 grams, 61 mmoles) in THF (150 milliliters) is added. The reaction yields 2-vinyl benzoic acid methyl ester (7 grams, yield 70%) .

Step 2: Borane-mediated hydroxyethylation

The 2-vinyl benzoic acid methyl ester reacts with borane dimethyl sulfide complex .

Step 3: Oxidation to hydroxyethyl derivative

Under conditions of sodium hydroxide and hydrogen peroxide, the product from step 2 is converted to 2-(2-hydroxyethyl)benzoic acid methyl ester .

Step 4: Bromination of the hydroxyethyl group

The final conversion to 2-(2-bromoethyl)benzoic acid methyl ester occurs under conditions of triphenylphosphine and carbon tetrabromide .

Applications in Organic Synthesis

Methyl 2-(2-bromoethyl)benzoate serves as a versatile building block in organic synthesis due to its functional group arrangement.

As a Chemical Intermediate

| Reaction Partner | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| 4-Ethoxycarbonyl-2-nitrophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | DME/EtOH 2:1, 2M aq. Na₂CO₃, room temperature, 2h | 65% | 4-(2-Methoxycarbonyl-benzyl)-3-nitro-benzoic acid ethyl ester |

Similar coupling reactions may be feasible with methyl 2-(2-bromoethyl)benzoate, potentially with modified conditions to account for the different reactivity profile of the bromoethyl group versus the bromomethyl group .

Comparison with Related Compounds

Understanding the relationship between methyl 2-(2-bromoethyl)benzoate and similar compounds provides insight into its unique reactivity patterns.

Structural Analogs

Several related compounds share structural similarities with methyl 2-(2-bromoethyl)benzoate:

Reactivity Differences

The extended carbon chain in the bromoethyl group of methyl 2-(2-bromoethyl)benzoate likely results in different reactivity compared to the bromomethyl analogs. The additional methylene group provides:

-

Increased distance between the reactive bromine and the aromatic ring

-

Greater conformational flexibility

-

Potentially reduced steric hindrance in certain reactions

-

Different electronic effects on the leaving group properties of the bromine

These factors may influence the compound's utility in various synthetic applications, potentially offering advantages in specific reaction contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume